molecular formula C18H29ClN2O2 B6658037 N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride

N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride

Cat. No.: B6658037
M. Wt: 340.9 g/mol
InChI Key: RTHYJLHCBWDCTF-UHFFFAOYSA-N
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Description

N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design

Properties

IUPAC Name

N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-18(2,3)15-5-4-6-16(13-15)22-12-11-20-17(21)14-7-9-19-10-8-14;/h4-6,13-14,19H,7-12H2,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHYJLHCBWDCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCNC(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate alkylating agent to introduce the tert-butyl group.

    Attachment of the piperidine ring: The tert-butylphenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine ring structure.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and carboxamide group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide: This compound is similar but lacks the hydrochloride salt form.

    N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;hydrobromide: Similar structure with a different halide salt.

    N-[2-(3-tert-butylphenoxy)ethyl]piperidine-4-carboxamide;acetate: Similar structure with an acetate salt.

Uniqueness

The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

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